ALUMINUM DI(ISOPROPOXIDE)ACETOACETIC ESTER CHELATE

Descripción general

Descripción

Synthesis Analysis

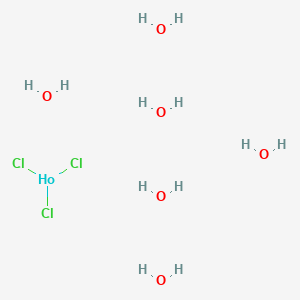

The synthesis of aluminum di(isopropoxide)acetoacetic ester chelate typically involves the reaction of aluminum alkoxides with β-diketones or ketoesters such as acetylacetone or ethyl acetoacetate. Mehrotra and Mehrotra (1961) described the formation of these chelates through reactions between aluminum alkoxides (such as ethoxide and isopropoxide) and diketones like acetylacetone, yielding compounds of the type (OR)2Al(lig), where ligand (lig) is a diketone or ketoester (Mehrotra & Mehrotra, 1961).

Molecular Structure Analysis

The molecular structure of these chelates has been studied using various spectroscopic methods. Kurajica et al. (2019) utilized multinuclear magnetic resonance (NMR) to analyze the structure of aluminum sec-butoxide chelated with ethyl acetoacetate, identifying monomeric, dimeric, and oligomeric chelate species and providing insights into their molecular complexity (Kurajica et al., 2019).

Chemical Reactions and Properties

Chelation affects the reactivity and stability of aluminum alkoxides. For instance, L. Jie and L. Shu-zhen (2005) explored the removal of trace iron from aluminum isopropoxide by forming a non-volatile chelate, demonstrating the impact of chelation on the purity and performance of aluminum alkoxides (L. Jie & L. Shu-zhen, 2005).

Physical Properties Analysis

The physical properties of aluminum di(isopropoxide)acetoacetic ester chelates, such as volatility, solubility, and molecular complexity, are influenced by the chelation process. The study by Mehrotra and Mehrotra (1961) found that chelation lowers the volatility of aluminum alkoxides, indicating that chelates have distinct physical properties compared to their unchelated counterparts.

Chemical Properties Analysis

The chemical properties, including reactivity towards hydrolysis and thermal stability, are significantly altered by the chelation of aluminum alkoxides with acetoacetic esters. Nass and Schmidt (1990) investigated the synthesis of alumina coating from chelated aluminum alkoxides, highlighting the role of chelating agents in controlling the hydrolysis and polycondensation of aluminum alkoxides, leading to materials with unique chemical and thermal properties (Nass & Schmidt, 1990).

Aplicaciones Científicas De Investigación

Application in Paints

- Summary of Application: This compound is used in paints to enhance drying, luster, and hardness, and improve the performance as surface wrinkling .

- Results or Outcomes: The addition of Aluminum Di(isopropoxide)acetoacetic Ester Chelate to paint can result in better drying, increased luster and hardness, and improved performance in terms of surface wrinkling .

Application as a Crosslinking Agent

- Summary of Application: This compound is used as a crosslinking agent in epoxy, alkyd, and polyester resins .

- Results or Outcomes: The use of Aluminum Di(isopropoxide)acetoacetic Ester Chelate as a crosslinking agent can enhance the mechanical, thermal, and chemical resistance properties of the resins .

Application in Gel Inks

Safety And Hazards

Direcciones Futuras

The compound finds application in paint to give better drying, luster, and hardness, and improve the performance as surface wrinkling . It is also used as a crosslinking agent in epoxy, alkyd, and polyester resins . These applications suggest potential future directions in the development of paints and resins.

Propiedades

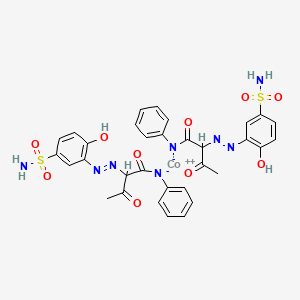

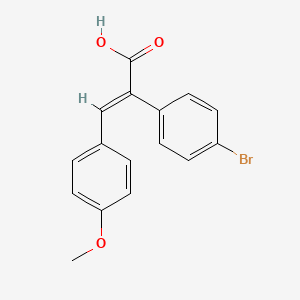

IUPAC Name |

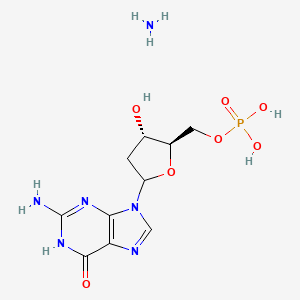

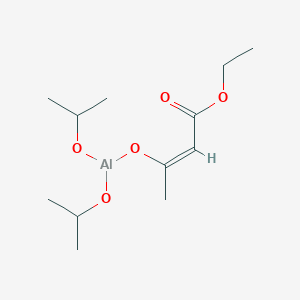

ethyl (Z)-3-di(propan-2-yloxy)alumanyloxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.2C3H7O.Al/c1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h4,7H,3H2,1-2H3;2*3H,1-2H3;/q;2*-1;+3/p-1/b5-4-;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQXUGFEQSCYIA-OAWHIZORSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)O[Al](OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\O[Al](OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23AlO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Aluminum, [ethyl 3-(oxo-.kappa.O)butanoato-.kappa.O']bis(2-propanolato)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Aluminum di(isopropoxide)acetoacetic ester chelate | |

CAS RN |

14782-75-3 | |

| Record name | Aluminum, [ethyl 3-(oxo-.kappa.O)butanoato-.kappa.O']bis(2-propanolato)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![magnesium bis[dithioxoscandate(1-)]](/img/no-structure.png)